Boc-D-Tyr-OMe
Overview
Description
Boc-D-tyrosine methyl ester is an organic compound with the chemical formula C15H21NO5. It is the N-protecting methyl ester compound of D-tyrosine, wherein Boc represents N-tert-butoxycarbonyl (tert-butoxycarbonyl). This compound is commonly used in peptide synthesis as a protecting group for the amino acid tyrosine .
Mechanism of Action
Target of Action
Boc-D-Tyr-OMe, also known as Boc-D-tyrosine methyl ester or ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a compound used in peptide synthesis
Mode of Action
The compound is used in the synthesis of peptides, where it acts as a building block. It interacts with other amino acids to form peptide bonds, contributing to the formation of larger peptide chains .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would be determined by the properties of the final peptide product .
Result of Action
The result of this compound’s action is the formation of peptide bonds, contributing to the synthesis of peptides or proteins. The molecular and cellular effects of its action would depend on the function of the final peptide product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the peptide synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-tyrosine methyl ester can be synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification .
Industrial Production Methods
In industrial settings, the production of Boc-D-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-D-tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group, and aqueous sodium hydroxide (NaOH) can hydrolyze the ester.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free D-tyrosine and its derivatives.
Scientific Research Applications
Boc-D-tyrosine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Comparison with Similar Compounds
Similar Compounds
Boc-L-tyrosine methyl ester: Similar in structure but derived from L-tyrosine.
Boc-D-alanine methyl ester: Another Boc-protected amino acid ester.
Boc-D-phenylalanine methyl ester: Similar protecting group chemistry but with a different amino acid.
Uniqueness
Boc-D-tyrosine methyl ester is unique due to its specific use in protecting the amino group of D-tyrosine, which is essential in the synthesis of peptides containing D-tyrosine. Its ability to be selectively removed under mild acidic conditions makes it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426793 | |
Record name | Boc-D-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-90-9 | |
Record name | Boc-D-Tyr-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?
A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.
Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?
A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.